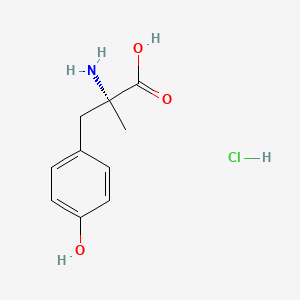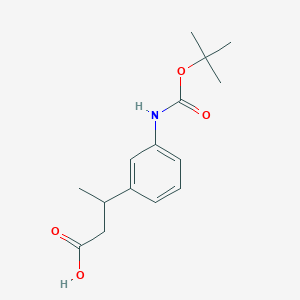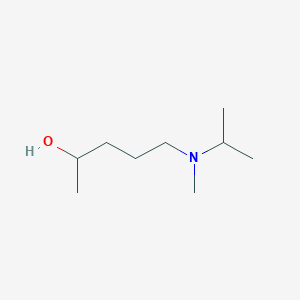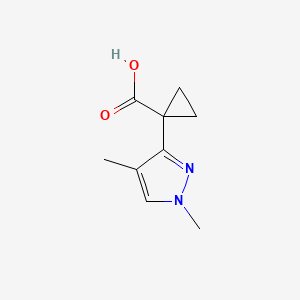
(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes an amino group, a hydroxyphenyl group, and a methylpropanoic acid moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and 2-methylpropanoic acid.
Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxybenzaldehyde and 2-methylpropanoic acid in the presence of a suitable catalyst.
Amination: The resulting intermediate undergoes amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Reactors: Depending on the scale, batch or continuous reactors are used to carry out the condensation and amination reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: Stringent quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The hydroxy group can undergo substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ether or ester derivatives.
Applications De Recherche Scientifique
(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It can bind to enzymes, modulating their activity and influencing biochemical pathways.
Receptor Interaction: It may interact with cellular receptors, triggering signaling cascades that lead to physiological responses.
Pathway Modulation: The compound can modulate various cellular pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid: The non-hydrochloride form of the compound.
(2R)-2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid: A similar compound with a methoxy group instead of a hydroxy group.
(2R)-2-amino-3-(4-hydroxyphenyl)-2-ethylpropanoic acid: A compound with an ethyl group instead of a methyl group.
Uniqueness
(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterpart.
Propriétés
Formule moléculaire |
C10H14ClNO3 |
|---|---|
Poids moléculaire |
231.67 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7;/h2-5,12H,6,11H2,1H3,(H,13,14);1H/t10-;/m1./s1 |
Clé InChI |
BVYZLEHNLQKCHO-HNCPQSOCSA-N |
SMILES isomérique |
C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)N.Cl |
SMILES canonique |
CC(CC1=CC=C(C=C1)O)(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride](/img/structure/B13587026.png)


![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13587053.png)


![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione,cis](/img/structure/B13587076.png)




